molecular formula C15H11FO2Te B14404209 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid CAS No. 84144-24-1

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid

Cat. No.: B14404209
CAS No.: 84144-24-1
M. Wt: 369.8 g/mol
InChI Key: RBNOYSAJNGPTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid is an organotellurium compound that features a tellurium atom bonded to a fluorophenyl group and a phenylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid typically involves the reaction of 3-fluorophenyl tellurium trichloride with phenylprop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tellanyl bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles such as thiols, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of tellurium oxides or tellurium-containing acids.

    Reduction: Formation of lower oxidation state tellurium compounds.

    Substitution: Formation of new organotellurium compounds with different functional groups.

Scientific Research Applications

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tellurium bonds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of biochemical pathways. The compound may also exert its effects by generating reactive oxygen species (ROS) through redox reactions, which can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: Similar in structure but lacks the tellurium atom.

    Phenylprop-2-enoic acid: Similar backbone structure but without the fluorophenyl and tellanyl groups.

    Tellurium-containing compounds: Other organotellurium compounds with different substituents.

Uniqueness

3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid is unique due to the presence of both fluorophenyl and tellanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

84144-24-1

Molecular Formula

C15H11FO2Te

Molecular Weight

369.8 g/mol

IUPAC Name

3-(3-fluorophenyl)tellanyl-3-phenylprop-2-enoic acid

InChI

InChI=1S/C15H11FO2Te/c16-12-7-4-8-13(9-12)19-14(10-15(17)18)11-5-2-1-3-6-11/h1-10H,(H,17,18)

InChI Key

RBNOYSAJNGPTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)[Te]C2=CC=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.